

troubleshooting crystallization defects in butylammonium-based layers

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Compound of Interest

Compound Name: Butylammonium

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Technical Support Center: Butylammonium-Based Layers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of **butylammonium**-based layers, particularly in the context of perovskite fabrication.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Film Morphology (Pinholes, Poor Coverage)

Q: My **butylammonium**-based perovskite film has pinholes and is not uniform. What are the common causes and how can I fix this?

A: Pinholes and poor surface coverage are common defects that can be detrimental to device performance. The primary causes often relate to uncontrolled, rapid crystallization of the perovskite film.

Common Causes & Solutions:

- **Rapid Solvent Evaporation:** Fast solvent removal can lead to incomplete film formation.

- Solvent Engineering: Employing a solvent with a higher boiling point or using a solvent mixture can slow down the crystallization process. For instance, using a mix of DMF and DMSO can help form a stable intermediate phase, leading to more uniform films.^[1] A strategy of using a secondary solvent, like 1,4-butane sultone (BuSO), can also decrease the nucleation rate.^[2]
- Non-ideal Nucleation and Growth: An imbalance between nucleation and crystal growth rates is a key factor.^{[2][3]}
 - Additive Engineering: Introducing small amounts of additives can effectively manipulate the crystallization process. Additives like n-propylammonium iodide or n-**butylammonium** iodide (1 vol%) have been shown to promote uniform growth and high coverage.^{[4][5]} Lewis base additives such as urea can also significantly increase grain size.^[6]
 - Annealing Optimization: The annealing temperature and duration are critical. A rapid annealing process at a high temperature might be necessary to control grain growth and reduce defects.^[7] However, prolonged annealing can also lead to decomposition.^[7]

Issue 2: Small Grain Size and High Density of Grain Boundaries

Q: The grains in my film are too small, leading to a high density of grain boundaries. How can I increase the grain size?

A: Small grain size increases the number of grain boundaries, which can act as sites for charge recombination and defect formation.^{[8][9]}

Strategies to Increase Grain Size:

- Additive-Enhanced Crystallization: Certain additives can facilitate grain growth.
 - **Butylammonium** Iodide (BAI) Concentration: The concentration of BAI in the precursor solution can influence grain size. However, increasing BAI can also lead to the formation of lower-dimensional perovskite structures, which may result in smaller crystallite sizes.^{[10][11]}
 - Other Additives: Additives like MACl or urea have been shown to significantly increase grain size.^[6] The addition of a small amount of 1,8-diiodooctane (DIO) or hydriodic acid

(HI) can increase the number of nucleation centers, leading to larger crystals.[12]

- **Solvent Engineering:** The choice of solvent can impact grain growth. Using a Lewis base solvent like tetrahydrofuran (THF) can influence the formation of intermediate phases that promote better crystallization.[13][14]
- **Optimized Annealing:** A controlled annealing process is crucial. High-temperature annealing for a short duration can promote the coarsening of perovskite grains.[7]

Issue 3: Formation of Undesired 2D Phases or Structural Defects

Q: I am observing the formation of unintended 2D perovskite phases or other structural defects like Ruddlesden-Popper faults. How can I control the dimensionality and reduce these defects?

A: **Butylammonium** cations are large and can act as spacers, leading to the formation of 2D or quasi-2D layered perovskite structures.[10][15][16] While sometimes desirable, uncontrolled formation can hinder charge transport.[17]

Controlling Dimensionality and Defects:

- **Precursor Stoichiometry:** Carefully controlling the volumetric ratio of **butylammonium** iodide (BAI) to the 3D perovskite precursors is essential. An excess of BAI promotes the formation of lower-dimensional phases.[10][11]
- **Additive Selection:** The steric hindrance of the **butylammonium** isomer can affect its incorporation and the resulting film quality. N-**butylammonium** iodide (n-BAI) has been shown to be more effective for interface modification than iso-BAI (i-BAI) or tert-BAI (t-BAI). [18]
- **Managing Stacking Faults:** Ruddlesden-Popper faults are a type of stacking fault common in layered perovskites. Using a slight excess of BAI in the precursor solution can help minimize these defects.[19] Interestingly, in some cases, deliberately introducing and controlling these "flaws" can enhance light emission properties.[20]

Quantitative Data Summary

Parameter	Observation	Effect on Crystallization	Reference
Adsorption Energy	Butylammonium (BA+): -5.925 eV	Higher adsorption energy than Methylammonium (MA+), indicating effective surface passivation.	[13][14]
Methylammonium (MA+): -5.519 eV	[13][14]		
Work Function Change	BAI passivation: ~0.158 eV decrease	Lowers the work function of the 3D perovskite surface, suggesting improved charge transport.	[13][14]
2D-BA2PbI4 capping: ~0.173 eV decrease	[13][14]		
Band Gap	MAPbI3: 1.59 eV	Incorporation of BAI increases the band gap due to the formation of lower-dimensional structures.	[11]
MAPbI3 with BAI (1:1 ratio): 2.13 eV	[11]		
Power Conversion Efficiency (PCE)	Control Device: 9.7%	Addition of 1 vol% C4H9NH3I improves PCE.	[4][5]
With 1 vol% C4H9NH3I: 10.2%	[4][5]		

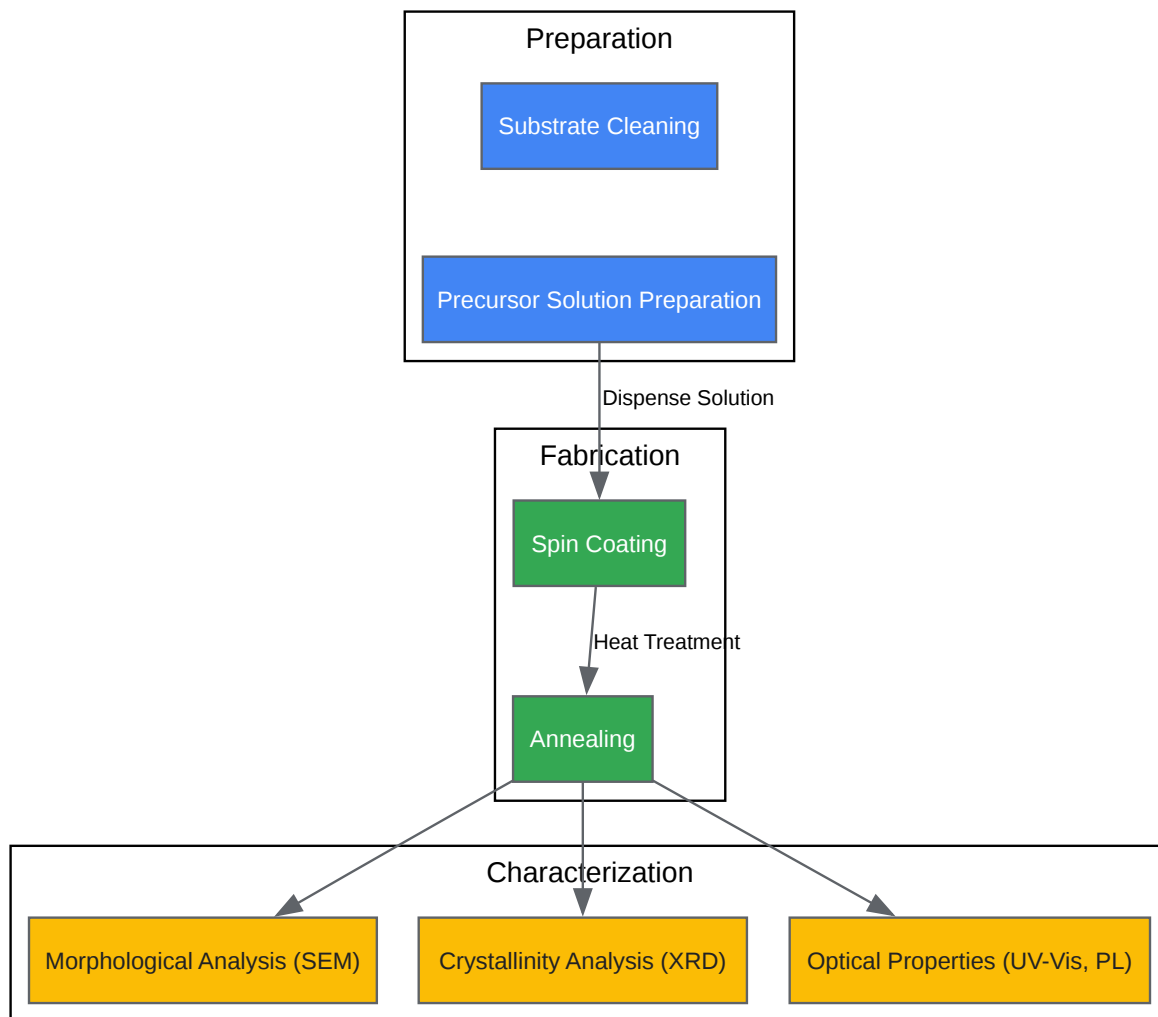
Experimental Protocols

Protocol 1: Single-Step Spin Coating with **Butylammonium** Iodide Additive

This protocol describes a common method for fabricating **butylammonium**-based perovskite films.

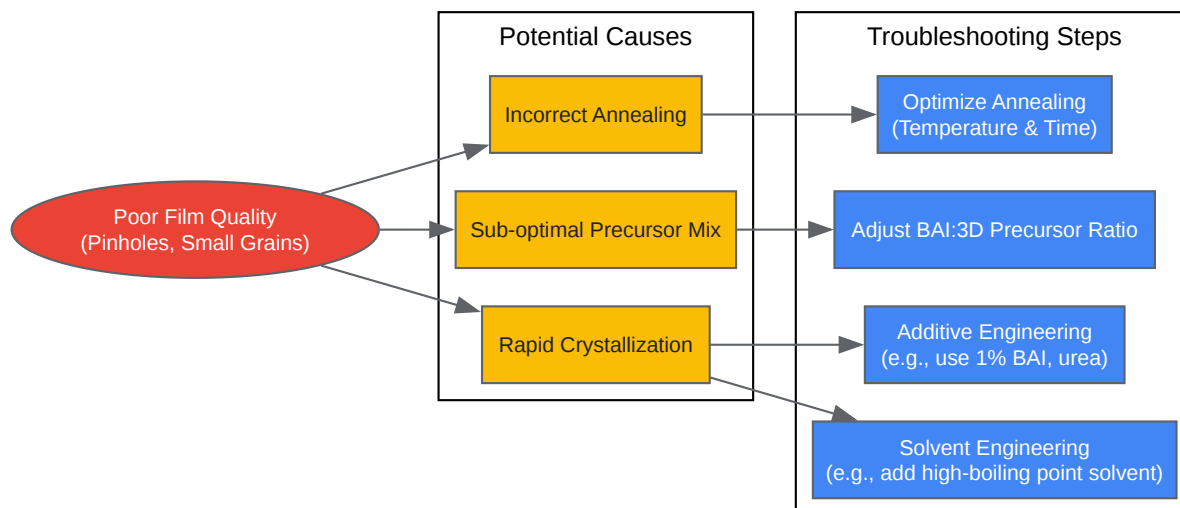
- Substrate Preparation:
 - Clean FTO (Fluorine-doped Tin Oxide) substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
 - Dry the substrates with a nitrogen gun.
 - Treat the substrates with UV-ozone for 15 minutes before use.
- Precursor Solution Preparation:
 - Prepare stock solutions of lead iodide (PbI_2), methylammonium iodide (MAI), and n-**butylammonium** iodide (BAI) in N,N-Dimethylformamide (DMF) at a concentration of 0.5 M in an inert atmosphere (<1% relative humidity, <200 ppm oxygen).[\[10\]](#)
 - Mix the stock solutions in the desired volumetric ratio (e.g., MAPbI_3 :BAI of 1:0.5 or 1:1).[\[10\]](#)
- Film Deposition:
 - Dispense the precursor solution onto the prepared substrate.
 - Spin-coat at 3000 rpm.[\[10\]](#)
- Annealing:
 - Transfer the coated substrate onto a hotplate and anneal at a specified temperature (e.g., 100-150°C) for a defined time (e.g., 10-60 minutes). The optimal temperature and time need to be determined experimentally.[\[7\]](#)

Diagrams



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Caption: Experimental workflow for the fabrication and characterization of **butylammonium**-based perovskite films.



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